molecular formula C9H10N2O4 B7771694 Methyl 2-(methylamino)-4-nitrobenzoate CAS No. 3558-13-2

Methyl 2-(methylamino)-4-nitrobenzoate

Cat. No.: B7771694
CAS No.: 3558-13-2
M. Wt: 210.19 g/mol
InChI Key: VRPONGYTFHGEMF-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)-4-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a methylamino group (-NHCH3) attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(methylamino)-4-nitrobenzoate typically involves the nitration of methyl 2-aminobenzoate followed by methylation. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the para position relative to the amino group. The resulting nitro compound is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methylamino group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can also undergo oxidation reactions, where the methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: Methyl 2-(methylamino)-4-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Methyl 2-(methylamino)-4-nitrosobenzoate or this compound.

Scientific Research Applications

Methyl 2-(methylamino)-4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural features.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-4-nitrobenzoate depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The methylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

  • Methyl 2-amino-4-nitrobenzoate
  • Methyl 2-(dimethylamino)-4-nitrobenzoate
  • Methyl 2-(ethylamino)-4-nitrobenzoate

Comparison: Methyl 2-(methylamino)-4-nitrobenzoate is unique due to the presence of both a nitro group and a methylamino group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-(methylamino)-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10-8-5-6(11(13)14)3-4-7(8)9(12)15-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPONGYTFHGEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217473
Record name Benzoic acid, 2-(methylamino)-4-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3558-13-2
Record name Benzoic acid, 2-(methylamino)-4-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3558-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(methylamino)-4-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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